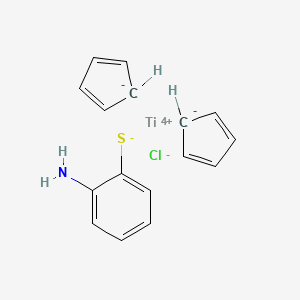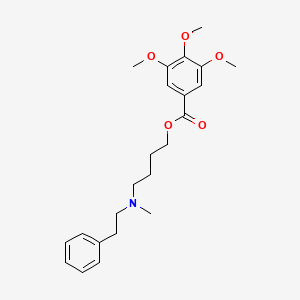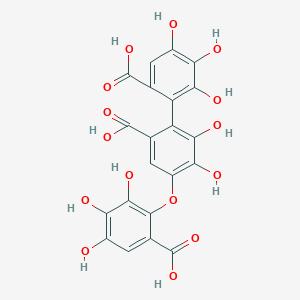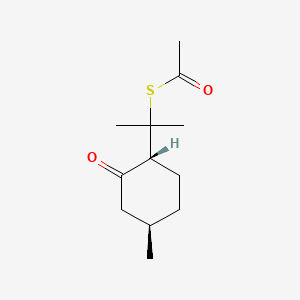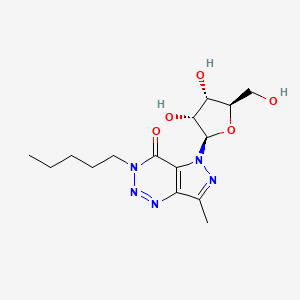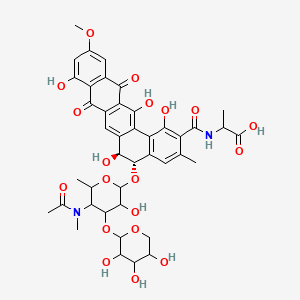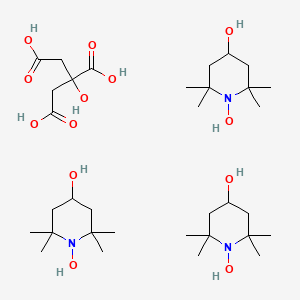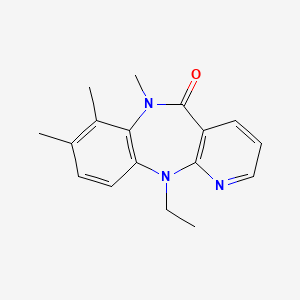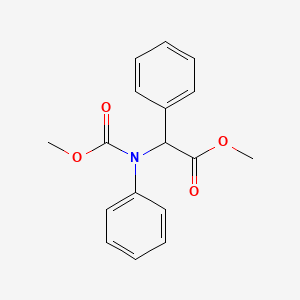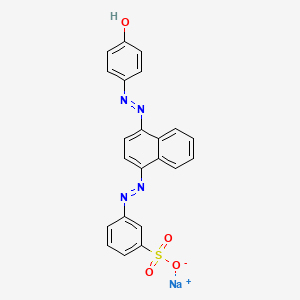
Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate is an aromatic azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate typically involves the azo coupling reaction. This reaction entails the coupling of diazonium salts with activated aromatic compounds. The classical methods for synthesizing azo compounds include the Mills reaction, which involves the reaction between aromatic nitroso derivatives and anilines, and the Wallach reaction, which transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and the concentration of reactants, are meticulously monitored to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can lead to the formation of various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a dye and pigment in various chemical processes and products.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential therapeutic properties and used in diagnostic assays.
Industry: Utilized in the production of textiles, plastics, and other materials requiring vibrant coloration.
Mecanismo De Acción
The mechanism of action of sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate involves its ability to undergo cis-trans isomerization upon exposure to light. This property makes it an excellent candidate for use as a molecular switch in various applications. The compound interacts with molecular targets through its azo group, which can form stable complexes with other molecules, thereby influencing their behavior and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate
- 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts
- 5-((3-carboxy-4-hydroxyphenyl)diazenyl)nicotinic acid
Uniqueness
Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its ability to undergo reversible cis-trans isomerization under light exposure sets it apart from other similar compounds, making it highly valuable in applications requiring precise control over molecular behavior .
Propiedades
Número CAS |
68958-98-5 |
|---|---|
Fórmula molecular |
C22H15N4NaO4S |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
sodium;3-[[4-[(4-hydroxyphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O4S.Na/c27-17-10-8-15(9-11-17)23-25-21-12-13-22(20-7-2-1-6-19(20)21)26-24-16-4-3-5-18(14-16)31(28,29)30;/h1-14,27H,(H,28,29,30);/q;+1/p-1 |
Clave InChI |
JERQGCCANBFCPP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


